molecular formula C5H10ClN B571630 Ethyl(prop-2-yn-1-yl)amine hydrochloride CAS No. 53227-33-1

Ethyl(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B571630
CAS No.: 53227-33-1
M. Wt: 119.592
InChI Key: QOTNDIHNEOASSJ-UHFFFAOYSA-N
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Description

Ethyl(prop-2-yn-1-yl)amine hydrochloride is an organic compound with the molecular formula C5H10ClN. It is a hydrochloride salt of ethyl(prop-2-yn-1-yl)amine, characterized by its white solid form and solubility in polar solvents. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(prop-2-yn-1-yl)amine hydrochloride can be synthesized through the reaction of ethylamine with propargyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Addition Reactions: Electrophiles such as bromine or hydrogen chloride in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted amines.

    Addition: Formation of dibromo or dichloro derivatives.

    Oxidation: Formation of corresponding alcohols or carboxylic acids.

    Reduction: Formation of saturated amines.

Scientific Research Applications

Ethyl(prop-2-yn-1-yl)amine hydrochloride is utilized in various scientific research fields:

    Chemistry: As a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-benzylprop-2-yn-1-amine hydrochloride: Similar structure but with a benzyl group instead of an ethyl group.

    Prop-2-yn-1-amine hydrochloride: Lacks the ethyl group, making it less complex.

    N-ethylprop-2-yn-1-amine: The free base form without the hydrochloride salt.

Uniqueness

Ethyl(prop-2-yn-1-yl)amine hydrochloride is unique due to its specific combination of ethyl and prop-2-yn-1-yl groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

N-ethylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-3-5-6-4-2;/h1,6H,4-5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTNDIHNEOASSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53227-33-1
Record name ethyl(prop-2-yn-1-yl)amine hydrochloride
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